2-(2-naphthyl)-N-1,3-thiazol-2-ylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(2-naphthyl)-N-1,3-thiazol-2-ylacetamide" involves multiple steps, including condensation, cyclization, and characterization through spectral data such as FT-IR, Mass, and NMR spectroscopy. For instance, one study detailed the synthesis of novel derivatives by reacting ethyl (naphthalen-1-yl) acetate with hydrazine hydrate to produce acetohydrazide, which was further reacted with aromatic aldehydes to yield Schiff bases. These bases were cyclized with mercaptoacetic acid to produce thiazolidinone derivatives showing significant biological activity (Gomathy et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of related compounds were determined using single-crystal X-ray diffraction, comparing experimental data with Density Functional Theory (DFT) calculations. These analyses provide insights into the compounds' geometries and molecular interactions critical for understanding their properties and activities (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are explored through their synthetic routes, including reactions with various reagents to introduce or modify functional groups. This includes the synthesis of derivatives exhibiting antibacterial activity, highlighting the compounds' potential for pharmaceutical applications (Ramalingam et al., 2019).
properties
IUPAC Name |
2-naphthalen-2-yl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(17-15-16-7-8-19-15)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJXLFSQVPLVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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